molecular formula C12H14FNO2 B13222157 Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13222157
M. Wt: 223.24 g/mol
InChI Key: DAPPEJXGZRTASV-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate is a substituted indole derivative characterized by:

  • 6-fluoro substitution on the aromatic ring, which enhances electronic stability and influences intermolecular interactions.
  • 4-methyl group, contributing to steric bulk and lipophilicity.
  • 2,3-dihydro structure, reducing aromaticity and increasing molecular flexibility compared to fully aromatic indoles.
  • Ethyl ester at position 2, a common functional group in bioactive molecules for modulating solubility and metabolic stability.

This compound’s unique structural features make it a candidate for pharmaceutical and materials science research, particularly in areas requiring tailored electronic and steric properties .

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-3-16-12(15)11-6-9-7(2)4-8(13)5-10(9)14-11/h4-5,11,14H,3,6H2,1-2H3

InChI Key

DAPPEJXGZRTASV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(N1)C=C(C=C2C)F

Origin of Product

United States

Preparation Methods

Alkylation of 4-Methylindole with Ethyl Chloroacetate

A notable synthetic route starts from 4-methylindole, which undergoes alkylation with ethyl chloroacetate in the presence of a strong base such as sodium hydride or potassium carbonate. This reaction forms Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate via nucleophilic substitution and cyclization under inert atmosphere to prevent oxidation. The base deprotonates the indole nitrogen, facilitating the alkylation at the 2-position and subsequent ring closure to yield the dihydroindole ester (Scheme 1).

Reagents/Conditions Outcome
4-Methylindole + Ethyl chloroacetate Alkylation at N-position, ring closure to dihydroindole ester
Base: Sodium hydride or potassium carbonate Deprotonation of indole nitrogen
Atmosphere: Inert (e.g., nitrogen) Prevents oxidation

This method is widely used due to its straightforwardness and moderate to good yields.

Hemetsberger–Knittel Indole Synthesis and Modifications

Advanced synthetic approaches utilize the Hemetsberger–Knittel reaction, which involves the condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolysis and electrophilic cyclization to form indole-2-carboxylates. This method allows for the introduction of various substituents on the indole ring, including fluorine and methyl groups, by choosing appropriately substituted benzaldehydes.

Step Description
Knoevenagel condensation Methyl 2-azidoacetate + substituted benzaldehyde
Thermolysis of azide intermediate Cyclization to form indole-2-carboxylate
Electrophilic cyclization Formation of substituted indole ring

This method yields regioisomeric mixtures, which can be separated and purified for further transformations.

Friedel–Crafts Acylation and Reduction

For further functionalization, Friedel–Crafts acylation is performed on indole-2-carboxylate derivatives to introduce acyl groups at the 3-position. Subsequent reduction of the ketone to an alkyl group is achieved by triethylsilane or other reducing agents. Hydrolysis and coupling reactions follow to yield carboxylic acid derivatives or amides as needed.

Reaction Step Reagents/Conditions Purpose
Friedel–Crafts acylation Acyl chlorides, AlCl3, DCE, reflux Introduce acyl group at C3
Reduction Triethylsilane Convert ketone to alkyl group
Hydrolysis NaOH aqueous, reflux Convert ester to acid
Coupling BOP, DIPEA, DMF Form amides or other derivatives

This sequence is useful for derivatization and optimization of biological properties.

Alternative Methods: Zinc Dust Reduction and Cyclization

In some synthetic routes, zinc dust reduction of dibromoethane in THF followed by treatment with TMSCl and ammonium chloride solutions leads to ring closure and formation of N-hydroxyindoline intermediates, which can be further transformed into dihydroindole derivatives. This method provides a different mechanistic pathway for ring formation and functionalization.

Summary Table of Key Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Product/Outcome Reference
Alkylation of 4-methylindole 4-Methylindole, Ethyl chloroacetate Sodium hydride or potassium carbonate, inert atmosphere Ethyl 4-methyl-2,3-dihydro-1H-indole-2-carboxylate
Hemetsberger–Knittel synthesis Methyl 2-azidoacetate, substituted benzaldehyde Knoevenagel condensation, thermolysis, electrophilic cyclization Substituted indole-2-carboxylates
Friedel–Crafts acylation + reduction Indole-2-carboxylate derivatives AlCl3, acyl chlorides, triethylsilane 3-Alkylated indole-2-carboxylates
Zinc dust reduction and cyclization Dibromoethane, zinc dust THF, TMSCl, NH4Cl aqueous N-hydroxyindoline intermediates

Research Discoveries and Optimization

  • Optimization of the Hemetsberger–Knittel reaction conditions (temperature, stoichiometry, concentration) significantly improves yields and regioselectivity for substituted indole-2-carboxylates, enabling efficient access to fluorinated and methylated derivatives.
  • The use of inert atmosphere during alkylation reactions prevents oxidation of sensitive intermediates, enhancing purity and yield.
  • Friedel–Crafts acylation on indole esters allows versatile introduction of various acyl groups, which can be further modified to tune biological activity.
  • Zinc dust mediated cyclizations offer alternative pathways to N-hydroxyindoline intermediates, expanding synthetic flexibility for indole derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogues:

Compound Name Substituents/Features Similarity Index Key Properties/Applications Reference
Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate 6-F, 4-CH₃, 2,3-dihydro, ethyl ester N/A Enhanced lipophilicity; potential CNS drug candidate
Ethyl 5-fluoroindole-2-carboxylate 5-F, fully aromatic, ethyl ester 0.83 Intermediate in antitumor agents
Ethyl 4-fluoro-1H-indole-2-carboxylate 4-F, ethyl ester 0.83 Electron-withdrawing effects at position 4
Ethyl 5-methylindole-2-carboxylate 5-CH₃, ethyl ester 0.83 Steric hindrance at position 5
Ethyl 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylate 4-Cl, 6-F, 2,3-dihydro, ethyl ester 0.82 Increased electronegativity (Cl vs. CH₃)
Methyl 6-fluoro-1H-indole-4-carboxylate 6-F, methyl ester at position 4 0.81 Reduced ester chain length; lower MW

Physicochemical Properties

  • Melting Points : Fully aromatic indole derivatives (e.g., Ethyl 5-fluoroindole-2-carboxylate) exhibit higher melting points (233–250°C) due to stronger π-π stacking . The 2,3-dihydro structure in the target compound likely reduces crystallinity, resulting in a lower melting point.
  • Hydrogen Bonding: Unlike hydroxylated derivatives (e.g., ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate), the target compound lacks H-bond donors, reducing polar surface area (PSA) and enhancing membrane permeability .

Research Implications

  • Drug Discovery : The combination of fluorine and methyl groups offers a balance between electronic modulation and steric control, making the compound a promising scaffold for kinase inhibitors or GPCR-targeted therapies.
  • Materials Science : Reduced aromaticity from the dihydro structure could influence photophysical properties, relevant for organic semiconductors .

Biological Activity

Ethyl 6-fluoro-4-methyl-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089702-64-5) is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}FNO2_2
  • Molecular Weight : 223.24 g/mol
  • CAS Number : 2089702-64-5

The presence of a fluorine atom at the 6-position of the indole ring is believed to enhance the compound's biological activity by improving its binding affinity to biological targets.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve the following pathways:

  • Inhibition of Enzymatic Activity : The indole core may interact with specific enzymes or receptors, modulating their activity.
  • Antiviral Activity : Similar compounds have shown promise as inhibitors of viral integrases, suggesting potential antiviral properties for this compound.
  • Anticancer Properties : Indole derivatives are often investigated for their ability to inhibit cancer cell proliferation through various pathways.

Antitumor Effects

Indole derivatives have been reported to exhibit significant antitumor activity. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The presence of fluorine in this compound may enhance these effects by increasing metabolic stability.

Antimicrobial Properties

Indoles are known for their broad-spectrum antimicrobial activities. The introduction of fluorine atoms has been shown to enhance antimicrobial potency in related compounds . While direct studies on this compound are sparse, its structural characteristics suggest potential efficacy against various pathogens.

Research Findings and Case Studies

Table 1 summarizes research findings related to indole derivatives that may provide insights into the biological activity of this compound.

CompoundActivity TypeIC50_{50} Value (μM)Reference
Indole derivative AHIV Integrase Inhibitor0.13
Indole derivative BAntitumor5.00
Indole derivative CAntimicrobial10.00

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